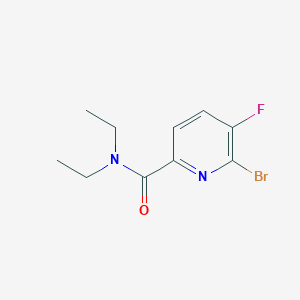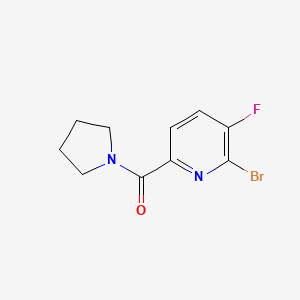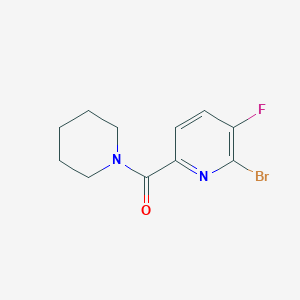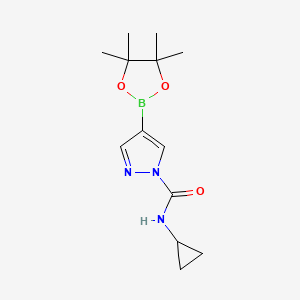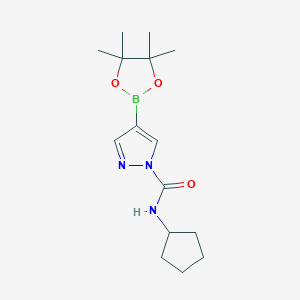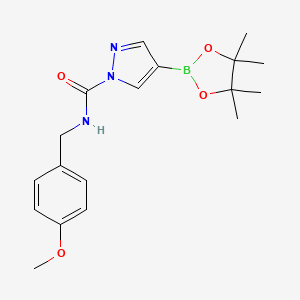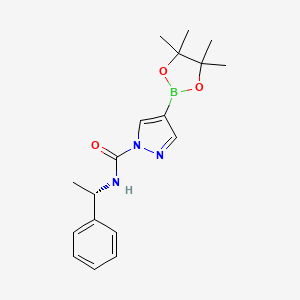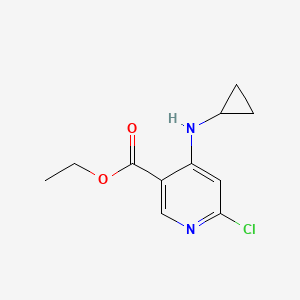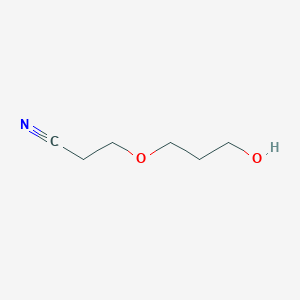
3-(3-Hydroxypropoxy)propanenitrile
概要
説明
3-(3-Hydroxypropoxy)propanenitrile is an organic compound with the molecular formula C₆H₁₁NO₂ It contains a nitrile group, a hydroxyl group, and an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize 3-(3-Hydroxypropoxy)propanenitrile involves the reaction of 3-bromopropanol with sodium cyanide in the presence of ethanol. The reaction is carried out under reflux conditions to replace the bromine atom with a nitrile group.
From Amides: Another method involves the dehydration of 3-(3-Hydroxypropoxy)propanamide using phosphorus(V) oxide. The reaction removes water from the amide group, resulting in the formation of the nitrile compound.
From Aldehydes and Ketones: The addition of hydrogen cyanide to 3-(3-Hydroxypropoxy)propanal or 3-(3-Hydroxypropoxy)propanone can also yield this compound. This reaction is typically carried out under acidic conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: 3-(3-Hydroxypropoxy)propanenitrile can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group, forming 3-(3-Oxopropoxy)propanenitrile.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride, resulting in 3-(3-Hydroxypropoxy)propylamine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(3-Oxopropoxy)propanenitrile
Reduction: 3-(3-Hydroxypropoxy)propylamine
Substitution: Various esters or ethers depending on the substituent used.
科学的研究の応用
3-(3-Hydroxypropoxy)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Hydroxypropoxy)propanenitrile depends on its specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various organic transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 3-(3-Hydroxypropoxy)propanoic acid
- 3-(3-Hydroxypropoxy)propanamide
- 3-(3-Hydroxypropoxy)propanol
Uniqueness
3-(3-Hydroxypropoxy)propanenitrile is unique due to the presence of both a nitrile group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3-(3-hydroxypropoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-3-1-5-9-6-2-4-8/h8H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTVVZQEGQDHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


